molecular formula C8H5F2NOS B13486378 5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one

5-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one

Cat. No.: B13486378
M. Wt: 201.20 g/mol
InChI Key: HQOPIRHNWXBRGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, the use of difluorocarbene reagents has been reported to facilitate the formation of the difluoromethyl group . Additionally, metal-based methods have been employed to transfer the CF2H group to specific sites on the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-2,3-dihydro-1,2-benzothiazol-3-one stands out due to its unique combination of the benzothiazolone core and the difluoromethyl group. This combination imparts distinct physicochemical properties, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

5-(difluoromethyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H5F2NOS/c9-7(10)4-1-2-6-5(3-4)8(12)11-13-6/h1-3,7H,(H,11,12)

InChI Key

HQOPIRHNWXBRGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)F)C(=O)NS2

Origin of Product

United States

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